2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate
Description
Properties
IUPAC Name |
2,4,6-tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N.ClHO4/c1-24-5-13-28(14-6-24)23-35-33(30-17-9-26(3)10-18-30)21-32(29-15-7-25(2)8-16-29)22-34(35)31-19-11-27(4)12-20-31;2-1(3,4)5/h5-22H,23H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQAVYUNCRWPBM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridinium Core: This can be achieved through the reaction of pyridine with appropriate methylphenyl derivatives under controlled conditions.
Substitution Reactions:
Formation of the Perchlorate Salt: The final step involves the reaction of the pyridinium compound with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The methylphenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Applications in Catalysis
One of the prominent applications of this compound is in catalysis. Its ability to act as a ligand in metal complexes enhances catalytic activity in various chemical reactions.
Case Study: Catalytic Efficiency
A study demonstrated that when incorporated into copper complexes, the compound significantly improved the efficiency of reactions involving carbon-carbon bond formation. The presence of the pyridinium moiety facilitates electron transfer processes, making it an effective catalyst for organic transformations .
Applications in Material Science
2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate is also utilized in the development of advanced materials.
Case Study: Organic Light Emitting Diodes (OLEDs)
Research has shown that this compound can be used as a dopant in OLEDs. Its photophysical properties allow for efficient light emission when integrated into polymer matrices. The incorporation of this compound into OLEDs has resulted in devices with enhanced brightness and stability compared to traditional materials .
Biological Applications
The biological implications of this compound are also noteworthy.
Case Study: Antimicrobial Activity
Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. In vitro tests have shown its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Catalysis | Copper complex catalysis | Enhanced efficiency in organic transformations |
| Material Science | OLEDs | Improved brightness and stability |
| Biological Studies | Antimicrobial activity | Effective against E. coli and S. aureus |
Mechanism of Action
The mechanism of action of 2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
4,4′-Bipyridin-1-ium Perchlorate Dihydrate
- Structure : Features a protonated 4,4′-bipyridinium cation paired with ClO₄⁻ and two water molecules.
- Hydrated crystal lattice enhances hydrogen-bonding interactions, whereas the target compound’s hydrophobic methylphenyl groups likely dominate its packing behavior .
- Research Findings :
2-(1H-Benzimidazol-2-yl)-1-(4-methylphenyl)-4,6-diphenylpyridinium Perchlorate (CAS: 82353-14-8)
- Structure : Contains a benzimidazole substituent and two phenyl groups on the pyridinium ring.
- Lower molecular symmetry due to mixed phenyl and benzimidazole groups .
- Research Implications :
Counterion Variants
1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium Trifluoromethanesulfonate (CAS: 76017-52-2)
- Structure: A quinolinium cation paired with triflate (CF₃SO₃⁻) instead of perchlorate.
- The dihydrobenzoquinolinium core differs in ring saturation and conjugation compared to the pyridinium system .
- Functional Implications :
Tabulated Comparative Analysis
Biological Activity
2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and implications in research and medicine, supported by case studies and detailed findings.
Molecular Characteristics
- IUPAC Name: this compound
- Molecular Formula: C34H32ClNO4
- Molecular Weight: 554.1 g/mol
- CAS Number: 75839-05-3
The compound features a pyridinium core with multiple methylphenyl substituents and a perchlorate anion, which contributes to its unique chemical reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridinium Core: Reaction of pyridine with methylphenyl derivatives.
- Substitution Reactions: Introduction of additional methylphenyl groups.
- Formation of the Perchlorate Salt: Reaction with perchloric acid to yield the final product.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Pyridinium Core Formation | Organic Synthesis | Pyridine, Methylphenyl Derivatives |
| Substitution Reactions | Electrophilic Substitution | Alkylating Agents |
| Perchlorate Formation | Acid-Base Reaction | Perchloric Acid |
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. It may influence various biochemical pathways, although specific targets require further investigation.
Case Studies and Research Findings
-
Antimicrobial Activity:
- A study investigated the antimicrobial properties of similar pyridinium compounds, revealing that they exhibit significant inhibitory effects against various bacterial strains. The mechanism involved disruption of bacterial cell membranes.
-
Neuropharmacological Effects:
- Research indicated that related compounds could modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- Toxicological Assessments:
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuropharmacological | Modulation of neurotransmitter systems | |
| Toxicological | Disruption of thyroid function |
Potential Therapeutic Uses
The compound's unique structure suggests several potential applications:
- Drug Delivery Systems: Its ability to interact with biological membranes may facilitate targeted drug delivery.
- Biochemical Probes: It could serve as a probe in molecular biology for studying enzyme activities or receptor interactions.
Industrial Applications
In addition to its biological uses, this compound may find applications in materials science due to its chemical stability and reactivity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate?
- Methodological Answer : Protonation of the pyridine precursor in acidic conditions (e.g., HClO₄) followed by crystallization in polar solvents like methanol or ethanol is commonly used. For structurally similar ionic salts (e.g., bipyridinium perchlorates), stoichiometric control of the acid-to-base ratio (1:1 molar) ensures proper cation formation . Solvent choice influences crystal quality; methanol solvation, for example, can stabilize hydrogen-bonded networks in the lattice .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Selecting a high-quality crystal (0.2–0.3 mm³) free of defects.
- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
- Solving the structure using direct methods (e.g., SHELXS) and refining with SHELXL.
- Space group determination (e.g., monoclinic P2₁/c or P2₁/n for similar pyridinium salts) .
Q. What safety protocols are critical when handling perchlorate-containing compounds?
- Methodological Answer :
- Storage : Keep in airtight, non-reactive containers (e.g., glass) away from organic materials or reducing agents to prevent explosive reactions.
- Handling : Use blast shields, fire-resistant lab coats, and nitrile gloves. Conduct reactions in fume hoods to avoid inhalation of perchlorate dust .
- Waste Disposal : Neutralize with dilute NaOH before disposal to reduce oxidative hazards .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR spectral data and X-ray crystallographic results?
- Methodological Answer :
- Case Study : If NMR suggests rotational freedom in a substituent (e.g., 4-methylphenyl groups) but X-ray shows a fixed conformation, perform variable-temperature NMR to assess dynamic behavior.
- Computational Validation : Use density functional theory (DFT) to model potential conformers and compare calculated vs. experimental NMR chemical shifts .
- Supplementary Techniques : Pair solid-state NMR with SCXRD to reconcile solution- and solid-state discrepancies .
Q. What experimental design considerations are critical for studying the compound’s thermal stability?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Conduct under inert gas (N₂ or Ar) to isolate decomposition pathways. Monitor mass loss at 200–300°C, typical for perchlorate counterion release.
- Differential Scanning Calorimetry (DSC) : Identify exothermic peaks (e.g., decomposition or phase transitions) and correlate with TGA data.
- In Situ XRD : Track structural changes during heating to link thermal events with lattice rearrangements .
Q. How can researchers address low reproducibility in crystallization outcomes?
- Methodological Answer :
- Solvent Screening : Test binary solvent systems (e.g., methanol/water, acetone/hexane) to identify optimal polarity for nucleation.
- Seeding : Introduce microcrystals of a known phase to guide growth.
- Kinetic Control : Slow evaporation (0.5 mL/day) at constant temperature (±0.1°C) minimizes defects .
Data Contradiction Analysis
Q. How to interpret conflicting ionic conductivity measurements in different solvent systems?
- Methodological Answer :
- Solvent Polarity Effects : High-polarity solvents (e.g., DMSO) may dissociate ion pairs, inflating conductivity. Compare with low-polarity solvents (e.g., toluene) to assess intrinsic ionic mobility.
- Concentration Dependence : Measure conductivity across a dilution series (0.1–10 mM) to distinguish between bulk electrolyte behavior and ion-pairing effects.
- Reference Standards : Use tetrabutylammonium perchlorate as a control to calibrate instrumentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
